D-carnitine

Descripción general

Descripción

D-Carnitine is an isomer of the conditionally essential nutrient L-carnitine . It’s used as a building block for antidiabetic, microbicidal compounds . It’s also used to prevent and treat conditions in patients with kidney disease on dialysis .

Synthesis Analysis

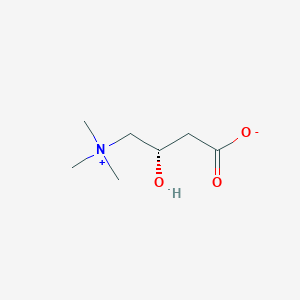

Carnitine biosynthesis from trimethyllysine occurs via four enzymatic reactions. Trimethyllysine is hydroxylated by the activity of the trimethyllysine hydroxylase (TMLH) to form hydroxyl-trimethyllysine (HTML) .Molecular Structure Analysis

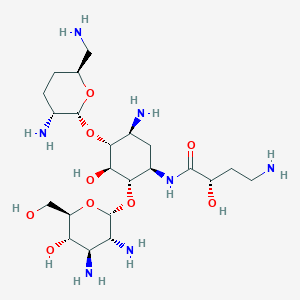

D-Carnitine has a molecular formula of C7H15NO3 . Conformational analysis was used to elucidate the enantiomeric separation of D/L-Carn at the molecular level via the formation of ternary complexes .Chemical Reactions Analysis

Carnitine and acylcarnitines were isolated by ion-exchange solid-phase extraction, derivatized with pentafluorophenacyl trifluoromethanesulfonate, separated by HPLC, and detected with an ion trap mass spectrometer .Physical And Chemical Properties Analysis

D-Carnitine has a molecular formula of C7H15NO3, an average mass of 161.199 Da, and a monoisotopic mass of 161.105194 Da .Aplicaciones Científicas De Investigación

Nutraceutical Value in Dietary Supplements

D-carnitine has been recognized for its potential nutraceutical value. It is used in dietary supplements for its purported health benefits. Studies have explored its use in various conditions, exploiting its properties based on in vitro, animal, and human studies .

Anticancer Potential

Research has evaluated the anticancer role of carnitine in vitro, particularly in samples from tumor-bearing mice and human cell lines. These studies aim to understand how D-carnitine might inhibit cancer cell growth or improve the efficacy of other anticancer treatments .

Cognitive Function and Neurodegenerative Diseases

D-carnitine supplementation has been studied for its effects on cognitive function. Clinical trials have investigated its potential in treating mild cognitive impairment and mild Alzheimer’s disease, with some studies suggesting benefits in cognitive function over periods of 3 to 12 months .

Sports Nutrition and Physical Performance

The role of D-carnitine in sports nutrition has been extensively studied. It is used as a supplement by athletes for its effects on metabolism and physical performance. Prolonged supplementation has been associated with increased muscle carnitine content, improved exercise performance, and energy expenditure .

Cardiovascular Health

While not directly related to D-carnitine, its counterpart, L-carnitine, has been linked to cardiovascular health due to its role in fatty acid metabolism. However, there is a need for more research on D-carnitine’s specific impact on the cardiovascular system, especially considering the potential elevation of fasting plasma trimethylamine-N-oxide (TMAO) levels, which may be pro-atherogenic .

Metabolic Regulation

D-carnitine plays a role in the regulation of metabolic pathways, including the transport of long-chain fatty acids into the mitochondria for energy conversion. It also interacts with acetyl-CoA, influencing cellular energy metabolism and potentially affecting conditions like metabolic syndrome .

Mecanismo De Acción

Target of Action

D-Carnitine, a stereoisomer of L-Carnitine, is involved in various metabolic processes in most mammals, plants, and some bacteria . Its primary targets include the mitochondria where it plays a crucial role in the transport of long-chain fatty acids . It also targets the lysosomal α-glucosidase , acting as a pharmacological allosteric chaperone .

Mode of Action

D-Carnitine interacts with its targets to facilitate energy metabolism. It transports long-chain fatty acids from the cytosol into the mitochondria for oxidation, a process that results in free energy production . Additionally, D-Carnitine acts as a chaperone for human lysosomal α-glucosidase, stabilizing the enzyme without inhibiting its activity .

Biochemical Pathways

D-Carnitine is involved in the carnitine biosynthesis pathway , which is highly conserved among many eukaryotes and some prokaryotes . This pathway is essential for the endogenous production of L-Carnitine, a molecule crucial for energy metabolism . D-Carnitine also influences carbohydrate metabolism, with aberrations in carnitine regulation implicated in disorders such as diabetes, sepsis, cardiomyopathy, malnutrition, cirrhosis, endocrine disorders, and aging .

Pharmacokinetics

The homeostasis of carnitine, including D-Carnitine, is multifaceted. Concentrations are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption . The concentrations of D-Carnitine and its esters are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability .

Result of Action

The action of D-Carnitine results in several molecular and cellular effects. It aids in the removal of excess acyl groups from the body and modulates intracellular coenzyme A (CoA) homeostasis . It also plays a role in the prevention and treatment of carnitine deficiency in patients with end-stage renal disease . Furthermore, D-Carnitine can improve nerve conduction, neuropathic pain, and immune function in diabetes patients .

Action Environment

The action, efficacy, and stability of D-Carnitine can be influenced by environmental factors. Moreover, the bioavailability of D-Carnitine varies due to dietary composition .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S)-3-hydroxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-carnitine | |

CAS RN |

541-14-0 | |

| Record name | (+)-Carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Carnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnitine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARNITINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9VY0ZOK7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)